Penigequinolone A

Descripción general

Descripción

Penigequinolone A is an alkaloid isolated from Penicillium . It is lethal to P. penetrans (LD 50 = 100 mg/L) but has no effect on C. elegans at concentrations up to 1000 mg/L . Penigequinolone A also accelerates the root growth of rice seedlings in a dose-dependent manner .

Molecular Structure Analysis

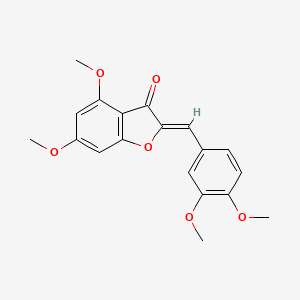

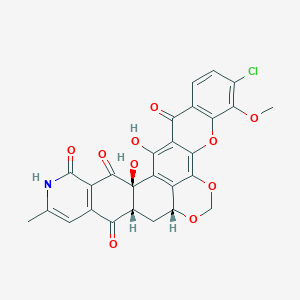

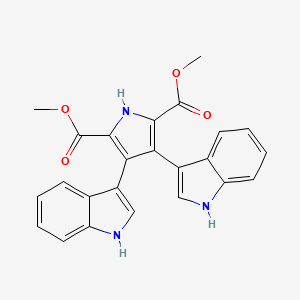

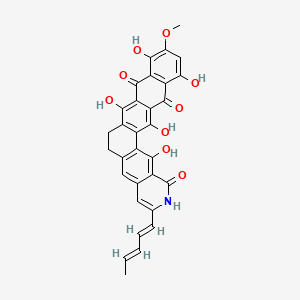

Penigequinolone A has a molecular formula of C27H33NO6 and a molecular weight of 467.6 . It contains a total of 70 bonds, including 37 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

Penigequinolone A has a predicted boiling point of 652.8±55.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Nematicidal Activity

Penigequinolone A has been identified as a potent nematicide, lethal to the nematode P. penetrans with an LD50 of 100 mg/L. This indicates its potential use in controlling nematode populations that are harmful to crops .

Agricultural Enhancement

Research suggests that Penigequinolone A can accelerate the root growth of rice seedlings in a dose-dependent manner. This application could be revolutionary for agricultural practices, particularly in enhancing crop yields .

Antimicrobial Properties

Quinolines and quinolones, the chemical family to which Penigequinolone A belongs, have shown a broad spectrum of biological activities. They are known for their antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic properties, which could be harnessed in developing new antimicrobial agents .

Anti-Virulence Therapy

Penigequinolone A could play a role in anti-virulence therapy, a novel therapeutic strategy that targets pathogens’ virulence machinery instead of microbial viability. This approach could be crucial in managing drug-resistant infections .

Enzymatic Studies

The biosynthetic pathways of Penigequinolone A involve unique enzymatic mechanisms. Studying these pathways can provide insights into enzyme functions and the development of enzyme inhibitors for various applications .

Drug Development Scaffold

The structural diversity of quinoline and quinolone derivatives, including Penigequinolone A, provides a scaffold for drug development. Their high and selective activity through different mechanisms of action, coupled with low toxicity on human cells, makes them ideal candidates for creating new pharmaceuticals .

Infectious Disease Research

Given its potential antimicrobial properties, Penigequinolone A could be significant in infectious disease research, particularly in understanding the mechanisms of infection and developing targeted treatments .

Neutrophil Biology

Penigequinolone A’s impact on neutrophil biology could be explored further. Neutrophils play a crucial role in the immune response, and understanding how compounds like Penigequinolone A affect their function could lead to advances in immunology and inflammation research .

Propiedades

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penigequinolone A | |

CAS RN |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: Penigequinolone A is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, Penigequinolone A demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of Penigequinolone A involve an unusual prenylation mechanism?

A2: The biosynthesis of Penigequinolone A involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of Penigequinolone A?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Penigequinolone A, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of Penigequinolone A.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

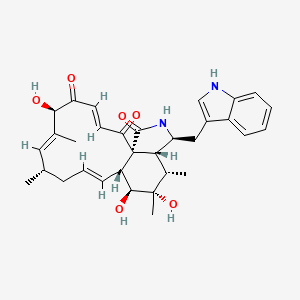

![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)